molecular formula C16H21N3O3S B5500729 methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate

methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate

Cat. No. B5500729
M. Wt: 335.4 g/mol
InChI Key: WLASPDKDTWJBIJ-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the triazole ring and the ester group. Triazoles are a group of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse range of biological activities.


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds. This includes hydrolysis to form alcohols and acids, as well as reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the compound. This could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • One Pot Synthesis and Spectral Analyses : A study focused on the synthesis of related 1,2,3-triazoles using a one-pot strategy. Spectral analyses (FT-IR, NMR) and X-ray diffraction were used for characterization, providing insights into molecular structures and interactions (Ahmed et al., 2016).

  • Crystal Structure of Triazole Derivatives : Research on the crystal structure of a similar triazole compound revealed insights into molecular conformation and intermolecular interactions. This study is crucial for understanding the physical properties of these compounds (Karczmarzyk et al., 2012).

Pharmacological and Biochemical Studies

  • Antibiotic and Lipoxygenase Activity : A series of molecules bearing functional groups related to the compound were synthesized and tested for their antibiotic effect against different bacteria and lipoxygenase activity. Such studies are vital for exploring potential medical applications (Rasool et al., 2016).

Chemical Properties and Interactions

  • Electrochemical Redox Characteristics : The electrochemical redox characteristics of certain triazolopyrimidines, related to the compound of interest, were studied. Such research is important for understanding the chemical behavior of these compounds in various solvents (Maghraby et al., 2007).

  • Thiol Methylation Potential : A study investigated the thiol methylation potential in wetland sediments, providing insights into organic carbon cycling and dimethylsulfide production. This research helps understand the environmental interactions of similar compounds (Stets et al., 2004).

  • Tetrel Bonding Interactions : Analysis of tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives was conducted. Such studies are crucial for understanding molecular interactions and potential applications in material science (Ahmed et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some esters are used as prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce a drug .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. This could include using personal protective equipment, such as gloves and eye protection, and ensuring that work is carried out in a well-ventilated area .

Future Directions

The future directions for research into this compound could include exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, or investigating its physical and chemical properties .

properties

IUPAC Name

methyl 2-[[5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-10-6-7-13(11(2)8-10)22-12(3)15-17-18-16(19(15)4)23-9-14(20)21-5/h6-8,12H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLASPDKDTWJBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C2=NN=C(N2C)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

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